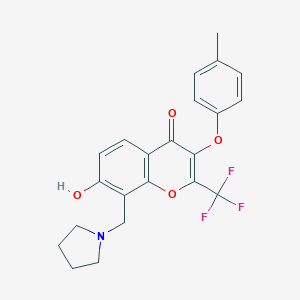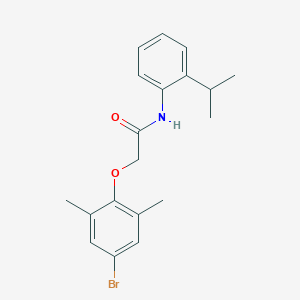
7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. It is a yellowish powder that is soluble in organic solvents such as ethanol and acetone. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and cosmetics.
Mécanisme D'action
The mechanism of action of 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is not fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are responsible for its therapeutic effects. This compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the growth of cancer cells, and improve cognitive function. This compound has also been studied for its potential use in the treatment of skin disorders such as acne and eczema.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one in lab experiments include its low toxicity and high solubility in organic solvents. However, its limited availability and high cost can be a limitation.
Orientations Futures
There are several future directions for the study of 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one. One potential direction is the development of novel synthetic methods for the production of this compound. Another direction is the study of its potential applications in agriculture, such as its use as a natural pesticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in medicine.
Méthodes De Synthèse
The synthesis of 7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one can be achieved through several methods. One of the most common methods involves the reaction of 4-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 7-hydroxycoumarin in the presence of a catalyst such as p-toluenesulfonic acid to yield the desired compound.
Applications De Recherche Scientifique
7-(allyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has been the subject of several scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C19H16O4 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
3-(4-methylphenoxy)-7-prop-2-enoxychromen-4-one |
InChI |
InChI=1S/C19H16O4/c1-3-10-21-15-8-9-16-17(11-15)22-12-18(19(16)20)23-14-6-4-13(2)5-7-14/h3-9,11-12H,1,10H2,2H3 |
Clé InChI |
ILRTXBBZKAVHKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC=C |
SMILES canonique |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)
